molecular formula C8H18F2NP B14272159 1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine CAS No. 137734-50-0

1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine

Cat. No.: B14272159
CAS No.: 137734-50-0
M. Wt: 197.21 g/mol
InChI Key: TZDZPOKWZYMQCP-UHFFFAOYSA-N
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Description

1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is a chemical compound with a unique structure that includes a phosphorus atom bonded to a butylidene group, two diethyl groups, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine typically involves the reaction of a phosphorus-containing precursor with butylidene and diethyl groups under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, N-butylidene-: A related compound with a similar structure but lacking the diethyl and difluoro groups.

    1-Butanamine, N,N-diethyl-: Another related compound with diethyl groups but without the butylidene and difluoro groups.

Uniqueness

1-Butylidene-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is unique due to the presence of both diethyl and difluoro groups, which impart distinctive chemical and physical properties. These features make it particularly valuable for specific applications in research and industry.

Properties

CAS No.

137734-50-0

Molecular Formula

C8H18F2NP

Molecular Weight

197.21 g/mol

IUPAC Name

N-[butylidene(difluoro)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C8H18F2NP/c1-4-7-8-12(9,10)11(5-2)6-3/h8H,4-7H2,1-3H3

InChI Key

TZDZPOKWZYMQCP-UHFFFAOYSA-N

Canonical SMILES

CCCC=P(N(CC)CC)(F)F

Origin of Product

United States

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